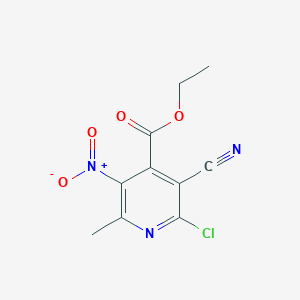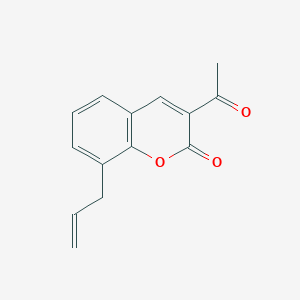
Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is an organic compound with the molecular formula C10H8ClN3O4 It is a derivative of isonicotinic acid and features a nitro group, a cyano group, and a chloro group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 2-chloro-6-methylisonicotinate followed by the introduction of a cyano group. The reaction conditions often involve the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Reduction: Ethyl 2-amino-3-cyano-6-methyl-5-nitroisonicotinate.
Substitution: Ethyl 2-amino-3-cyano-6-methyl-5-nitroisonicotinate or Ethyl 2-thio-3-cyano-6-methyl-5-nitroisonicotinate.
科学的研究の応用
Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of functional groups like the nitro and cyano groups can influence its reactivity and binding affinity to these targets.
類似化合物との比較
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-chloro-3-cyano-5-nitroisonicotinate: Similar structure but without the methyl group at the 6-position.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the nitro, cyano, and chloro groups makes it a versatile intermediate for further chemical modifications and applications in various fields.
特性
IUPAC Name |
ethyl 2-chloro-3-cyano-6-methyl-5-nitropyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4/c1-3-18-10(15)7-6(4-12)9(11)13-5(2)8(7)14(16)17/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHVSYSJEKTOTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289568 |
Source


|
| Record name | ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72701-63-4 |
Source


|
| Record name | 72701-63-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B1295874.png)





